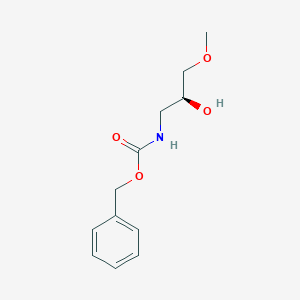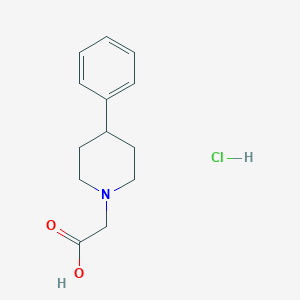![molecular formula C11H11N3O B15306704 4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol](/img/structure/B15306704.png)
4-Amino-5-methyl-[2,4'-bipyridin]-2'-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol is a bipyridine derivative with significant potential in various scientific fields. Bipyridines are well-known for their applications in coordination chemistry, where they serve as ligands forming complexes with metal ions . This compound, with its unique structure, offers interesting properties that can be harnessed in different research and industrial applications.
Preparation Methods
The synthesis of 4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol . This reaction is carried out in a pressure reactor to yield the desired product. The industrial production methods for this compound are designed to be efficient and scalable, ensuring high purity and yield.
Chemical Reactions Analysis
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The amino and hydroxyl groups in the compound can participate in substitution reactions, where they are replaced by other functional groups under appropriate conditions
Scientific Research Applications
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol involves its interaction with specific molecular targets. In coordination chemistry, it forms stable complexes with metal ions, which can alter the electronic properties of the metal center. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol can be compared with other similar compounds, such as:
4-Amino-5-aminomethyl-2-methylpyrimidine: This compound has similar amino and methyl substituents but differs in its pyrimidine ring structure.
4-Amino-5-hydroxymethyl-2-methylpyrimidine: This compound also has amino and hydroxymethyl groups but features a pyrimidine ring instead of a bipyridine structure.
The uniqueness of 4-Amino-5-methyl-[2,4’-bipyridin]-2’-ol lies in its bipyridine core, which provides distinct electronic and coordination properties compared to pyrimidine-based compounds.
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
4-(4-amino-5-methylpyridin-2-yl)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H11N3O/c1-7-6-14-10(5-9(7)12)8-2-3-13-11(15)4-8/h2-6H,1H3,(H2,12,14)(H,13,15) |
InChI Key |
CSFIURRKVXXAQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1N)C2=CC(=O)NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



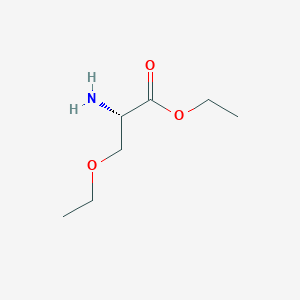
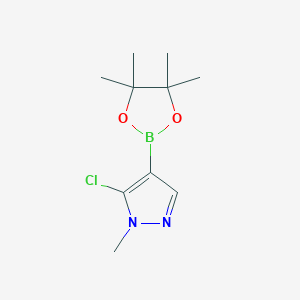
![rac-(3R,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B15306651.png)

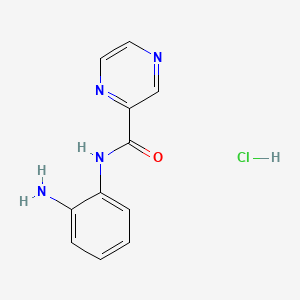
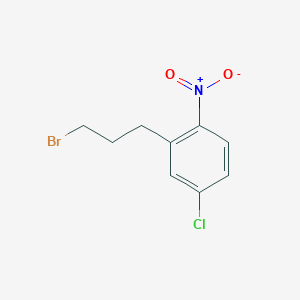
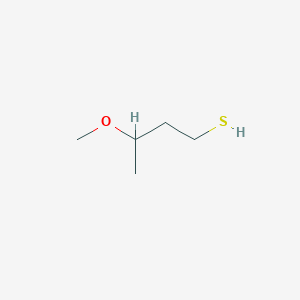
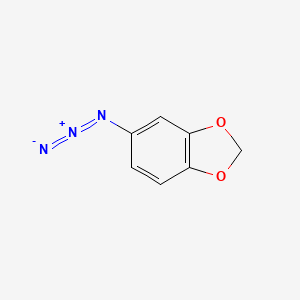
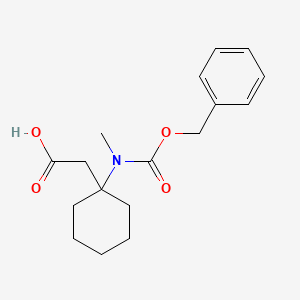
![1-[3-(1H-pyrazol-3-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B15306678.png)
